3-(aminomethyl)-N-(propan-2-yl)benzamide

Catalog No.
S3593852
CAS No.
926229-59-6
M.F
C11H16N2O
M. Wt
192.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(aminomethyl)-N-(propan-2-yl)benzamide

CAS Number

926229-59-6

Product Name

3-(aminomethyl)-N-(propan-2-yl)benzamide

IUPAC Name

3-(aminomethyl)-N-propan-2-ylbenzamide

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C11H16N2O/c1-8(2)13-11(14)10-5-3-4-9(6-10)7-12/h3-6,8H,7,12H2,1-2H3,(H,13,14)

InChI Key

FAFLYOXNDXWVSR-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC=CC(=C1)CN

Canonical SMILES

CC(C)NC(=O)C1=CC=CC(=C1)CN

3-(Aminomethyl)-N-(propan-2-yl)benzamide is an organic compound characterized by the presence of an aminomethyl group and an isopropyl substituent on the benzamide structure. Its molecular formula is C₁₁H₁₅N₂O, and it has a molecular weight of approximately 191.26 g/mol. The compound features a benzene ring attached to an amide functional group, which is further substituted with an aminomethyl group at the meta position and an isopropyl group at the nitrogen atom of the amide.

Typical of amides and amines. Notably, it can undergo nucleophilic acyl substitution and alkylation reactions. For instance, under specific conditions, 3-(aminomethyl)-N-(propan-2-yl)benzamide may react with alkyl halides to form substituted products. Additionally, it can be involved in deprotonation reactions that facilitate further modifications or transformations of the benzamide structure .

Research indicates that compounds similar to 3-(aminomethyl)-N-(propan-2-yl)benzamide exhibit significant biological activities. For example, derivatives of aminomethyl-benzamides have been studied for their inhibitory effects against viral infections such as Ebola and Marburg viruses . The structure-activity relationship (SAR) analysis suggests that modifications in the benzamide structure can enhance potency and selectivity against these viruses.

The synthesis of 3-(aminomethyl)-N-(propan-2-yl)benzamide can be achieved through several methods:

  • Direct Amine Substitution: This method involves the reaction of 3-bromomethyl-benzamide with isopropylamine under basic conditions.
  • Reductive Amination: The compound can also be synthesized by reducing a corresponding imine formed from benzaldehyde and isopropylamine.
  • Alkylation Reactions: Utilizing alkyl halides in conjunction with nucleophilic amines can yield the desired product through nucleophilic substitution mechanisms .

3-(Aminomethyl)-N-(propan-2-yl)benzamide has potential applications in pharmaceutical development due to its biological activity. It may serve as a lead compound for designing antiviral agents targeting filoviruses or other pathogens. Furthermore, its structural characteristics make it suitable for modifications that could enhance its pharmacological properties.

Interaction studies involving 3-(aminomethyl)-N-(propan-2-yl)benzamide often focus on its binding affinity to specific biological targets such as receptors or enzymes involved in disease pathways. For instance, studies on related benzamide compounds have demonstrated their ability to inhibit certain receptors linked to inflammatory responses . Understanding these interactions is crucial for optimizing the compound's therapeutic efficacy.

Several compounds share structural similarities with 3-(aminomethyl)-N-(propan-2-yl)benzamide. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
4-(Aminomethyl)benzamideAminomethyl group at para positionEffective against Ebola and Marburg viruses
N-Isopropyl 4-(aminomethyl)benzamideIsopropyl group at para positionPotential anticancer activity
3-(Aminomethyl)-N,N-diethylbenzamideDiethyl substitution on nitrogenAntiviral properties against various strains

Uniqueness: The positioning of the aminomethyl group at the meta position combined with the isopropyl substitution distinguishes 3-(aminomethyl)-N-(propan-2-yl)benzamide from other similar compounds, potentially influencing its biological activity and interactions.

XLogP3

0.9

Dates

Last modified: 08-20-2023

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